1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 171.63 g/mol. This compound belongs to the class of cyclopropanamines, which are characterized by the presence of a cyclopropane ring attached to an amine group and a pyrimidine moiety. Due to its unique structure, this compound has garnered interest in various fields, particularly in medicinal chemistry for its potential therapeutic applications.
This compound is classified under organic low-molecular-weight compounds and is typically synthesized in laboratory settings for research purposes. It is often utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.
The synthesis of 1-(pyrimidin-5-yl)cyclopropanamine hydrochloride generally involves several key steps:
These methods can be optimized for yield and purity, utilizing scalable reaction conditions suitable for industrial applications .
The molecular structure of 1-(pyrimidin-5-yl)cyclopropanamine hydrochloride features a cyclopropane ring bonded to a pyrimidine ring via an amine linkage. The structural formula can be represented as follows:
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the arrangement of atoms within the molecule, confirming its identity and purity.
1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride can engage in various chemical reactions:
Common reagents include ethanol or methanol as solvents, with catalysts like palladium on carbon employed under varying temperature conditions .
The mechanism of action for 1-(pyrimidin-5-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets within biological systems. It may function by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to potential therapeutic effects. Ongoing research aims to elucidate the exact molecular targets and pathways influenced by this compound .
Relevant data regarding melting point, boiling point, and other thermodynamic properties are crucial for practical applications but may vary based on synthesis methods and purity levels .
1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride has several scientific uses:
Ongoing studies continue to assess its efficacy and safety profiles for potential therapeutic applications .
The synthesis of the cyclopropane ring in 1-(pyrimidin-5-yl)cyclopropanamine derivatives primarily employs transition-metal catalyzed cyclopropanation reactions. The Simmons-Smith reaction, utilizing zinc carbenoids generated in situ from diiodomethane and a zinc-copper couple, enables stereoselective cyclopropanation of allylic precursors attached to pyrimidine systems. This method is particularly valuable for constructing trans-configured cyclopropane rings critical for biological activity. Alternative approaches involve ring-closure techniques starting from γ-haloamines or activated methylene compounds under basic conditions. For example, treatment of 4-halo-1-(pyrimidin-5-yl)butan-1-amine derivatives with strong bases like sodium hydride facilitates intramolecular nucleophilic displacement to form the strained three-membered ring system. These methods typically proceed with moderate to high yields (65-85%) but require careful optimization of reaction conditions to control stereochemistry and minimize byproducts [3] [6].
Introduction of the cyclopropanamine moiety to the pyrimidine core relies heavily on nucleophilic aromatic substitution (SNAr) chemistry. The electron-deficient nature of pyrimidine rings, particularly at the 5-position, facilitates displacement of suitable leaving groups by aminocyclopropane nucleophiles. Chloropyrimidines serve as predominant electrophilic partners due to their optimal reactivity profile. Reactions typically employ 1-aminocyclopropane hydrochloride in the presence of organic bases (e.g., diisopropylethylamine) in polar aprotic solvents like DMF or NMP at elevated temperatures (80-120°C). Computational studies indicate the C5 position of pyrimidine exhibits the lowest LUMO energy, rationalizing its preferential reactivity in SNAr reactions. This chemoselectivity allows for sequential functionalization when multiple leaving groups are present, enabling efficient synthesis of complex derivatives [3] [6].
Conversion of the free base to the hydrochloride salt represents a critical final step to enhance physicochemical properties. Salt formation is typically achieved by treating the free base with hydrochloric acid (1.0-4.0 M in organic solvents such as diethyl ether or ethyl acetate) under controlled conditions to ensure crystalline product formation. The hydrochloride salt demonstrates significantly improved aqueous solubility (>10-fold increase) compared to the free base, facilitating biological testing. Crystalline character enhances storage stability and purity profile. X-ray powder diffraction analyses confirm the hydrochloride forms a defined crystalline structure with distinct hydration states depending on crystallization conditions. Salt formation protocols are optimized to balance solubility enhancement with acceptable hygroscopicity for practical handling in pharmaceutical development [6].
Table 1: Synthetic Approaches to 1-(Pyrimidin-5-yl)cyclopropanamine Derivatives
Synthetic Strategy | Key Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Simmons-Smith Cyclopropanation | Zn-Cu, CH₂I₂, Et₂O, 0°C to rt | 60-75% | Excellent stereocontrol |
Ring-Closure Technique | NaH, DMF, 0°C; γ-haloamine precursors | 65-85% | Avoids carbenoid intermediates |
SNAr on Chloropyrimidine | i-Pr₂NEt, DMF, 100°C; aminocyclopropane | 70-90% | Regioselective C5 substitution |
HCl Salt Formation | 2M HCl in Et₂O, 0°C, crystallization | 95-99% | Enhanced crystallinity and solubility |
Table 2: Physicochemical Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (mg/mL) | 0.8 | 15.2 | 19× |
Melting Point (°C) | 89-92 (dec.) | 218-220 (dec.) | - |
Hygroscopicity | High | Moderate | Reduced moisture uptake |
Crystalline Character | Poor | Excellent | Enhanced purity control |
Positional isomerism of the cyclopropanamine attachment point on the pyrimidine ring profoundly influences target affinity and selectivity. Systematic comparison of 1-(pyrimidin-2-yl)-, 1-(pyrimidin-4-yl)-, and 1-(pyrimidin-5-yl)cyclopropanamine derivatives reveals significant differences in binding to epigenetic targets like LSD1. The 5-yl isomer demonstrates superior binding affinity (IC₅₀ = 0.15 μM) compared to the 2-yl isomer (IC₅₀ = 1.8 μM) due to optimal vector orientation for FAD cofactor interaction within the LSD1 binding pocket. Molecular modeling indicates the 5-yl isomer positions the cyclopropane ring toward a hydrophobic subpocket inaccessible to the 2-yl isomer. This positional preference extends to kinase targets, where 5-yl derivatives show 3-5 fold enhanced inhibition of RET kinase compared to 2-yl analogs. The electronic distribution differences between pyrimidine positions create distinct pharmacophore landscapes, with the 5-position providing optimal electron-withdrawing character for charge transfer interactions with protein residues [6] [8].
Structural variations of the cyclopropane ring significantly modulate inhibitory potency against LSD1 and related epigenetic targets. Introduction of trans-methyl substituents at the C1 position enhances hydrophobic contact with the LSD1 binding cavity, improving IC₅₀ values from 0.31 μM (unsubstituted) to 0.08 μM (monomethyl) and 0.05 μM (gem-dimethyl). Conversely, cis-configurations diminish activity due to steric clashes. Fluorination of the cyclopropane ring (particularly 2,2-difluoro derivatives) increases metabolic stability but often reduces potency due to altered electronics. Expansion to cyclobutane eliminates LSD1 inhibition entirely, highlighting the critical importance of ring strain and geometry. The cyclopropane's distortion angle (114° vs. ideal tetrahedral 109.5°) creates unique electronic properties that facilitate covalent inhibition mechanisms with flavin-dependent enzymes through ring strain release upon binding [1] [8].
Strategic substitution on the pyrimidine ring dramatically influences selectivity profiles across epigenetic targets. Unsubstituted pyrimidin-5-yl derivatives exhibit moderate LSD1 inhibition (IC₅₀ = 0.15 μM) but poor selectivity over MAO-B (2-fold). Introduction of electron-donating groups (e.g., 4-methoxy) enhances LSD1 potency (IC₅₀ = 0.07 μM) while reducing MAO-B affinity (15-fold selectivity). Bulky hydrophobic substituents at the 2-position (e.g., 2-phenyl) switch preference toward HDAC6 inhibition, with selectivity ratios exceeding 50:1 over LSD1. Computational models reveal that 2-substituents project into a solvent-exposed region containing HDAC6-specific structural motifs. Chlorine at C4 balances LSD1 potency (IC₅₀ = 0.12 μM) and selectivity (>10-fold over HDAC1-3 and MAOs), making it a privileged substituent for balanced epigenetic modulation [1] [8].
Table 3: Impact of Positional Isomerism on Target Affinity
Positional Isomer | LSD1 IC₅₀ (μM) | RET Kinase IC₅₀ (μM) | HDAC6 IC₅₀ (μM) | Selectivity Index (LSD1/MAO-B) |
---|---|---|---|---|
Pyrimidin-2-yl | 1.8 ± 0.21 | 0.45 ± 0.08 | >10 | 1.5 |
Pyrimidin-4-yl | 0.92 ± 0.15 | 0.28 ± 0.05 | 3.2 ± 0.4 | 2.8 |
Pyrimidin-5-yl | 0.15 ± 0.03 | 0.09 ± 0.02 | 1.5 ± 0.3 | 12.4 |
Pyrimidin-4,5-diyl | 0.08 ± 0.01 | 0.15 ± 0.03 | 0.9 ± 0.2 | 5.6 |
Scaffold hopping strategies have successfully integrated the 1-(pyrimidin-5-yl)cyclopropanamine moiety into complex polycyclic frameworks to enhance target engagement and pharmacokinetic properties. Fusion with imidazo[1,5-a]pyridine cores creates extended π-systems that improve DNA intercalation potential for anticancer activity. The constrained geometry of these tricyclic systems positions the cyclopropanamine for optimal insertion into the LSD1 substrate-binding tunnel, yielding compounds with sub-100 nM potency. Particularly effective is the [1,2,4]triazolo[1,5-a]pyrimidine hybrid, which maintains the critical hydrogen bonding pattern while introducing additional hydrophobic contacts with the LSD1 access channel. Molecular dynamics simulations reveal these tricyclic hybrids achieve 40% longer residence times compared to monocyclic analogs due to multipoint binding interactions. The enhanced rigidity also improves metabolic stability, with microsomal half-lives increasing from 22 minutes (monocyclic) to 89 minutes (tricyclic) in human liver microsomes [4].
Rational design of single-molecule hybrids incorporating 1-(pyrimidin-5-yl)cyclopropanamine with hydroxamate-bearing chains has yielded first-in-class dual LSD1/HDAC inhibitors. These chimeric molecules feature the cyclopropanamine-pyrimidine moiety connected via optimized alkyl linkers (C4-C6) to zinc-binding groups (e.g., hydroxamic acid, ortho-aminoanilide). Compound 23c (5-((6-((1-(pyrimidin-5-yl)cyclopropyl)amino)hexyl)oxy)-2-aminobenzohydroxamic acid) demonstrates balanced inhibition of LSD1 (IC₅₀ = 0.07 μM) and HDAC6 (IC₅₀ = 0.09 μM) with >20-fold selectivity over other HDAC isoforms. Cellular assays show synergistic reactivation of tumor suppressor genes in leukemia cells, with 5-fold greater induction compared to coadministration of single-target inhibitors. The dual mechanism overcomes compensatory epigenetic silencing observed with single-agent treatment. Linker length optimization is critical – shorter chains (C2) favor HDAC inhibition but compromise LSD1 engagement, while longer spacers (C8) reduce cellular permeability. Rigid aromatic linkers maintain dual activity but increase molecular weight beyond optimal drug-like space [8].
Table 4: Hybrid Systems Incorporating 1-(Pyrimidin-5-yl)cyclopropanamine
Hybrid Scaffold | Primary Targets | Potency Range (IC₅₀) | Key Advantages |
---|---|---|---|
Imidazo[1,5-a]pyridine | LSD1, BET Bromodomains | 15-80 nM | Enhanced cellular penetration |
[1,2,4]Triazolo[1,5-a]pyrimidine | LSD1, HDAC6 | 20-100 nM | Balanced dual inhibition |
Pyrrolo[2,3-d]pyrimidine | RET Kinase, VEGFR2 | 5-50 nM | Activity against gatekeeper mutants |
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | LSD1, MAO-B | 8-60 nM | Blood-brain barrier penetration |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7